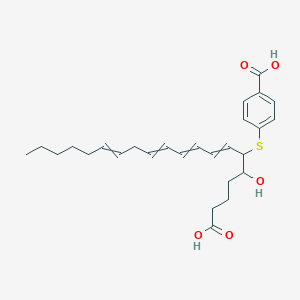
Droxicainide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Droxicainide hydrochloride is a new antiarrhythmic agent that has shown promising results in suppressing ouabain-induced arrhythmias in experimental studies . It is a class 1 anti-arrhythmic drug that appears to have more potent antiarrhythmic activity and fewer side effects compared to lidocaine . This compound is also known for producing less local tissue irritation than lidocaine when administered intradermally .
Preparation Methods
The preparation of droxicainide hydrochloride involves synthetic routes that include the use of piperidine derivatives. The hydrochloride salt form of droxicainide is prepared through a series of chemical reactions involving the appropriate reagents and conditions . Industrial production methods typically involve the synthesis of the base compound followed by its conversion to the hydrochloride salt .
Chemical Reactions Analysis
Droxicainide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Droxicainide hydrochloride has a wide range of scientific research applications. In the field of medicine, it is used as an antiarrhythmic agent to treat irregular heartbeats . In chemistry, it is used in studies involving the synthesis and analysis of piperidine derivatives . In biology, it is used to study the effects of antiarrhythmic agents on cardiac tissues . Additionally, this compound is used in industrial applications for the production of related compounds .
Mechanism of Action
The mechanism of action of droxicainide hydrochloride involves its interaction with sodium channels in cardiac cells. By blocking these channels, this compound reduces the excitability of myocardial cells, thereby preventing arrhythmias . The molecular targets of this compound include the sodium channel protein type 5 subunit alpha, which plays a crucial role in the propagation of action potentials in cardiac cells .
Comparison with Similar Compounds
Droxicainide hydrochloride is often compared with other antiarrhythmic agents such as lidocaine. Studies have shown that this compound has more potent antiarrhythmic activity and fewer side effects compared to lidocaine . Other similar compounds include tocainide and procaine, which also act on sodium channels to exert their antiarrhythmic effects . this compound is unique in its ability to produce less local tissue irritation and its potent antiarrhythmic activity .
Properties
CAS No. |
78289-16-4 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChI Key |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752164.png)
![(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10752174.png)


![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)




![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

